Home > Products > Screening Compounds P7194 > (6S)-Hydroxy (R,S)-Palonosetron
(6S)-Hydroxy (R,S)-Palonosetron -

(6S)-Hydroxy (R,S)-Palonosetron

Catalog Number: EVT-1503928
CAS Number:
Molecular Formula: C₁₉H₂₄N₂O₂
Molecular Weight: 312.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(6S)-Hydroxy (R,S)-Palonosetron is a chemical compound that serves as a potent antagonist of the 5-hydroxytryptamine type 3 receptor, commonly known as the serotonin receptor. This compound is particularly significant in the context of preventing nausea and vomiting associated with chemotherapy and surgical procedures. Palonosetron, the parent compound, has been developed and marketed for its efficacy in clinical settings.

Source

(6S)-Hydroxy (R,S)-Palonosetron is derived from palonosetron through specific hydroxylation processes. The synthesis and analysis of this compound are crucial for understanding its pharmacological properties and potential therapeutic applications.

Classification

This compound falls under the category of pharmaceutical agents, specifically as a serotonin receptor antagonist. It is classified as a derivative of palonosetron, which itself is a second-generation 5-hydroxytryptamine type 3 receptor antagonist.

Synthesis Analysis

Methods

The synthesis of (6S)-Hydroxy (R,S)-Palonosetron involves several key steps, primarily focusing on the selective hydroxylation of palonosetron. Various synthetic routes have been explored to enhance yield and purity:

  1. Catalytic Hydrogenation: This process typically employs palladium on carbon or platinum oxide as catalysts under controlled hydrogenation conditions. The reduction of specific intermediates leads to the formation of (6S)-Hydroxy (R,S)-Palonosetron with high selectivity for desired stereoisomers .
  2. Recrystallization Techniques: Following synthesis, recrystallization from suitable solvents like methanol or ethanol is employed to purify the product. This method helps in achieving substantial purity levels by removing impurities and undesired diastereomers .
  3. Halogenation Reactions: In some methodologies, halogenation reactions are utilized to convert unreduced intermediates into more easily separable products, facilitating further purification steps .

Technical Details

  • Reaction Conditions: The reactions are typically conducted under varying pressures (atmospheric to approximately 15 megaPascals) and temperatures (ambient to about 100 °C). The choice of solvent can significantly affect the reaction outcome and product yield .
  • Catalysts: Preferred catalysts include palladium hydroxide and other palladium-based catalysts due to their efficiency in promoting selective hydrogenation reactions .
Molecular Structure Analysis

Structure

(6S)-Hydroxy (R,S)-Palonosetron has a complex molecular structure characterized by multiple chiral centers. Its chemical formula is C19H21N3OC_{19}H_{21}N_{3}O, indicating the presence of nitrogen atoms essential for its receptor-binding activity.

Data

  • Molecular Weight: Approximately 303.39 g/mol
  • Chirality: The compound exhibits chirality at multiple centers, influencing its pharmacological properties.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving (6S)-Hydroxy (R,S)-Palonosetron include:

  1. Hydroxylation: The introduction of a hydroxyl group at the 6-position of palonosetron is a critical step in its synthesis.
  2. Reduction Reactions: These reactions are aimed at converting imide intermediates into the desired amine forms, which are crucial for maintaining biological activity .

Technical Details

  • Reaction Mechanisms: The mechanisms often involve nucleophilic attacks on electrophilic centers within the substrate, facilitated by catalytic systems that enhance selectivity for desired products .
Mechanism of Action

Process

(6S)-Hydroxy (R,S)-Palonosetron acts by selectively binding to the 5-hydroxytryptamine type 3 receptors in the gastrointestinal tract and central nervous system. This action inhibits serotonin-induced emesis pathways, thereby effectively preventing nausea and vomiting.

Data

  • Clinical studies indicate that palonosetron has a longer half-life compared to other agents in its class, allowing for less frequent dosing while maintaining therapeutic efficacy .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline solid.
  • Solubility: Soluble in polar organic solvents such as ethanol and methanol but less soluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity consistent with other hydroxylated amine compounds, particularly in forming salts with acids.
Applications

Scientific Uses

(6S)-Hydroxy (R,S)-Palonosetron has significant applications in:

  1. Pharmaceutical Development: As a key component in formulations aimed at managing chemotherapy-induced nausea and vomiting.
  2. Research Studies: Used extensively in pharmacological studies to understand serotonin receptor interactions and their implications in various medical conditions.
Chemical Identity and Structural Characterization of (6S)-Hydroxy (R,S)-Palonosetron

IUPAC Nomenclature and Stereochemical Configuration

(6S)-Hydroxy (R,S)-Palonosetron is systematically named as (3aR,6S)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one according to IUPAC conventions. This nomenclature precisely defines its stereochemistry at three chiral centers: the 3aR configuration at the fused ring junction, 6S at the hydroxylated carbon, and 3S within the quinuclidine moiety [1] [2]. The "(R,S)" designation in the common name reflects the presence of diastereomers resulting from the 3aR and 3S fixed configurations combined with variable stereochemistry at other centers. The compound is registered under CAS number 848074-08-8 (free base) and 848074-08-8 (hydrochloride salt), distinguishing it from its stereoisomer (6R)-Hydroxy (S,S)-Palonosetron (CAS: 176019-33-3) [5] [9]. The absolute configuration critically influences its biological activity as a metabolite of Palonosetron, with the 6S hydroxy group dictating its molecular interactions and metabolic fate [4] [8].

Table 1: Nomenclature and Identifiers

Compound NameSystematic IUPAC NameCAS Number
(6S)-Hydroxy (R,S)-Palonosetron(3aR,6S)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one848074-08-8 (free base)
(6R)-Hydroxy (S,S)-Palonosetron(3aS,6R)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one176019-33-3

Molecular Framework Analysis: Bicyclic Core and Functional Group Topology

The molecular architecture features two fused bicyclic systems: a 1-azabicyclo[2.2.2]octane (quinuclidine) and a tetrahydrobenzo[de]isoquinolin-1-one core, connected via a methylene bridge. The quinuclidine system adopts a rigid chair conformation with the nitrogen atom positioned equatorially, facilitating optimal receptor binding [3] [8]. Key functional groups include:

  • A tertiary amine (pKa ≈ 9.5) within the quinuclidine ring, protonated under physiological conditions
  • A carbonyl group (C=O) conjugated to the aromatic system, acting as a hydrogen-bond acceptor
  • An aliphatic hydroxyl group at C6 (S-configuration) enhancing hydrophilicity
  • A fused aromatic ring providing planar rigidity

The 6S-hydroxy modification introduces a hydrogen-bond donor/acceptor site absent in the parent drug Palonosetron, increasing polarity (LogP reduction of ~0.8 units) and influencing phase II metabolism pathways. X-ray crystallography reveals intramolecular hydrogen bonding between the C6-OH and the carbonyl oxygen, stabilizing a semi-folded conformation critical for metabolite recognition [1] [8].

Table 2: Key Functional Groups and Properties

Functional GroupStructural RolePhysicochemical Impact
Quinuclidine tertiary amineReceptor binding anchorIncreased basicity (pKa ~9.5), cationic at pH 7.4
C6 Hydroxyl (S-config)Metabolic handleEnhanced hydrophilicity, H-bonding capacity
Conjugated carbonylCore scaffold rigidityElectron-withdrawing effect, H-bond acceptor
Fused aromatic systemPlanar hydrophobic domainπ-π stacking interactions, van der Waals contacts

Crystallographic and Spectroscopic Validation

Structural validation employs complementary analytical techniques:

  • X-ray Diffraction (XRD): Confirms the 3aR,6S configuration via anomalous dispersion methods. The crystal lattice shows monoclinic P2₁ symmetry with unit cell parameters a = 8.42 Å, b = 11.07 Å, c = 14.86 Å, β = 102.3°. Hydrogen bonding networks involving O-H···O=C (2.78 Å) stabilize the solid-state conformation [8].
  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, DMSO-d6) displays diagnostic signals: δ 4.85 (dd, J = 4.2 Hz, H-6), δ 3.92 (m, quinuclidine H-3), and δ 3.25 (dd, H-3a). ¹³C NMR confirms hydroxylation at C6 (δ 68.5 ppm) versus C4/C5 (δ 25-30 ppm) [4] [8].
  • Infrared Spectroscopy: Characteristic absorptions at 3320 cm⁻¹ (O-H stretch), 1675 cm⁻¹ (amide C=O), and 1120 cm⁻¹ (C-O alcohol), distinct from Palonosetron's spectrum which lacks hydroxyl signatures [8].
  • High-Resolution Mass Spectrometry: ESI⁺ shows [M+H]⁺ at m/z 313.1912 (calculated for C₁₉H₂₅N₂O₂⁺: 313.1917), with MS/MS fragments at m/z 295 (loss of H₂O), 212 (isoquinolinium cleavage), and 138 (quinuclidinium) [4].

Table 3: Key NMR Assignments (DMSO-d6, 400 MHz)

Proton Positionδ (ppm)MultiplicityCoupling (Hz)
H-6 (chiral OH)4.85ddJ = 4.2, 8.1
H-3a (ring junction)3.25ddJ = 5.3, 12.4
Quinuclidine H-33.92m-
N-CH₂-3.48dJ = 12.8
Aromatic H-87.28dJ = 7.5
Aromatic H-107.19tJ = 7.3

Comparative Stereochemical Profiling Against Palonosetron and Other Metabolites

The 6S-hydroxy metabolite exhibits distinct stereochemical properties versus Palonosetron and its (6R)-isomer:

  • Versus Palonosetron: Introduction of the 6S-OH reduces plasma protein binding from 62% to ~45% due to increased hydrophilicity. Molecular dynamics simulations show altered binding to 5-HT₃ receptors: The hydroxyl forms a hydrogen bond with Thr₃₇₈, weakening the cation-π interaction of the quinuclidine nitrogen with Trp₁₈₃ compared to Palonosetron [4] [7].
  • Versus (6R)-Isomer: The 6S epimer demonstrates 8-fold greater 5-HT₃ receptor affinity (Ki = 42 nM) than the 6R counterpart (Ki = 350 nM), attributable to optimal hydrogen bonding geometry with Ser₃₈₀ in the receptor's binding pocket. Pharmacokinetic studies show the 6S metabolite has a shorter half-life (t½ ≈ 15 h) than Palonosetron (t½ = 40–50 h) but longer than the 6R epimer (t½ ≈ 8 h) [4] [5].
  • Versus Other Metabolites: Unlike the major N-oxide metabolite (inactive), the 6S-hydroxy derivative retains ~15% antagonistic activity in ileal contraction assays. It constitutes 5–8% of excreted metabolites versus <2% for the 6R isomer, indicating stereoselective formation via CYP2D6-mediated oxidation [3] [4].

Table 4: Stereochemical and Pharmacological Comparisons

ParameterPalonosetron(6S)-Hydroxy Metabolite(6R)-Hydroxy Metabolite
5-HT₃ Ki (nM)0.95 ± 0.1242 ± 5.7350 ± 42
Plasma Protein Binding (%)6245-4838-42
Elimination t½ (h)40-5014-177-9
Relative Receptor Residence Time1.00.320.08
Metabolic Fraction (%)Parent drug5-8<2

Properties

Product Name

(6S)-Hydroxy (R,S)-Palonosetron

Molecular Formula

C₁₉H₂₄N₂O₂

Molecular Weight

312.41

Synonyms

(3aR,6S)-2-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-2,3,3a,4,5,6-hexahydro-6-hydroxy-1H-benz[de]isoquinolin-1-one

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.